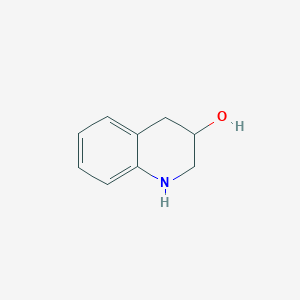

1,2,3,4-Tétrahydroquinoléin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4-Tetrahydroquinolin-3-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, characterized by a partially saturated ring structure.

Applications De Recherche Scientifique

1,2,3,4-Tetrahydroquinolin-3-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: The compound is used in studying enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: It is utilized in the production of dyes, pesticides, and corrosion inhibitors

Mécanisme D'action

Target of Action

Related compounds such as 1,2,3,4-tetrahydroisoquinoline derivatives have been found to act as inverse agonists of the retinoic acid receptor-related orphan receptor γ (rorγ) .

Mode of Action

Biochemical Pathways

Result of Action

1,2,3,4-Tetrahydroquinolin-3-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It also induces apoptosis in cancer cells, which could potentially lead to a decrease in tumor growth.

Action Environment

The action of 1,2,3,4-Tetrahydroquinolin-3-ol can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The compound’s action, efficacy, and stability could potentially be affected by changes in these environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinolin-3-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of quinolines using a nitrogen-doped carbon-supported palladium catalyst. This method operates under mild conditions, typically at 50°C and 20 bar hydrogen pressure, yielding high purity products .

Industrial Production Methods: Industrial production of 1,2,3,4-Tetrahydroquinolin-3-ol often employs catalytic hydrogenation techniques. The use of renewable resources to prepare catalysts, such as nitrogen-doped carbon materials, is a sustainable approach that enhances the efficiency and environmental compatibility of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,3,4-Tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into quinoline derivatives.

Reduction: Further hydrogenation can lead to fully saturated quinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated quinoline derivatives.

Substitution: Various substituted quinoline compounds.

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroisoquinoline: Shares a similar partially saturated ring structure but differs in its biological activities and applications.

Quinoline: The fully aromatic parent compound of 1,2,3,4-Tetrahydroquinolin-3-ol.

Isoquinoline: Another structural isomer with distinct chemical properties and uses.

Uniqueness: 1,2,3,4-Tetrahydroquinolin-3-ol is unique due to its partially saturated ring structure, which imparts different reactivity and biological activity compared to its fully aromatic counterparts. This uniqueness makes it a valuable compound in various research and industrial applications .

Activité Biologique

1,2,3,4-Tetrahydroquinolin-3-ol (THQ) is a bicyclic organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,2,3,4-Tetrahydroquinolin-3-ol features a tetrahydroquinoline structure with a hydroxyl group at the 3-position. This unique structural characteristic enhances its solubility in polar solvents and contributes to its biological reactivity. The compound's molecular formula is C9H11NO, and it has a molecular weight of approximately 151.19 g/mol.

The biological activity of THQ is attributed to its interaction with various molecular targets and pathways:

- Enzyme Inhibition : THQ has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in dopamine metabolism. This inhibition can enhance neuroprotective effects against neurotoxins like MPTP and rotenone.

- Neuroprotection : The compound exhibits significant neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. Its ability to induce apoptosis in cancer cells suggests potential antitumor activity.

- Modulation of Signaling Pathways : THQ may modulate intracellular signaling pathways that are involved in inflammation and cellular stress responses.

Biological Activities

Research has highlighted several key biological activities associated with 1,2,3,4-Tetrahydroquinolin-3-ol:

- Antimicrobial Properties : Preliminary studies indicate that THQ exhibits antimicrobial activity against various pathogens.

- Antitumor Effects : The compound has been investigated for its ability to induce apoptosis in cancer cell lines, potentially reducing tumor growth .

- Neuroprotective Effects : THQ protects neurons from oxidative damage and neuroinflammation, making it a candidate for treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

| Compound | Key Activity | Mechanism of Action |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Antidepressant | MAO inhibition |

| Quinoline | Antimicrobial | Disruption of bacterial cell membranes |

| Isoquinoline | Antitumor | Induction of apoptosis in cancer cells |

| 1-Methyl-1,2,3,4-tetrahydroquinolin-3-ol | Neuroprotective | Antioxidant effects and MAO inhibition |

Case Studies and Research Findings

Several studies have explored the biological activity of 1,2,3,4-Tetrahydroquinolin-3-ol:

- Neuroprotective Study : A study demonstrated that THQ significantly reduced neurotoxicity induced by MPTP in murine models. The compound's antioxidant properties were linked to decreased levels of reactive oxygen species (ROS) and improved dopaminergic neuron survival.

- Antitumor Activity : Research involving various cancer cell lines showed that THQ could induce apoptosis through the activation of caspase pathways. The compound exhibited an EC50 ranging from 5 to 10 µM in different cancer types .

- Antimicrobial Activity : In vitro tests revealed that THQ had notable antimicrobial effects against Gram-positive bacteria, suggesting its potential as an alternative therapeutic agent in infectious diseases.

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUWDJPRIHGCRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.